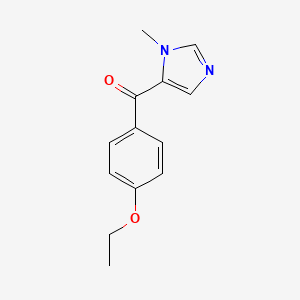

5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

(4-ethoxyphenyl)-(3-methylimidazol-4-yl)methanone |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-11-6-4-10(5-7-11)13(16)12-8-14-9-15(12)2/h4-9H,3H2,1-2H3 |

InChI Key |

FGWZNTKUNFURQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN=CN2C |

Origin of Product |

United States |

Structure Activity Relationship Sar Analysis for 5 4 Ethoxybenzoyl 1 Methyl 1h Imidazole Derivatives

Influence of N-Methylation on Biological Potency and Selectivity

The methylation of the nitrogen atom at position 1 of the imidazole (B134444) ring is a critical determinant of the biological profile of 5-benzoyl-imidazole derivatives. The presence and nature of the substituent at the N-1 position can significantly affect the molecule's interaction with its biological target, as well as its metabolic stability.

In studies of related 2-aryl-4-benzoyl-imidazoles (ABI) analogs, which share a similar structural framework, N-methylation of the imidazole ring has been shown to result in either similar or decreased antiproliferative activity compared to their N-H counterparts. For instance, metabolic stability studies on certain ABI compounds revealed that N-demethylation is a major metabolic pathway, suggesting that while the N-methyl group can influence the compound's physical properties, it may also be a liability for metabolic breakdown.

While direct comparative potency data for 5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole versus its N-H analog is not extensively detailed in the available literature, the general findings from similar benzoyl-imidazole scaffolds suggest that N-methylation is a sensitive modification point. The optimal substituent at this position is likely target-dependent, balancing factors of potency, selectivity, and metabolic stability.

Impact of Benzoyl Ring Substitutions on Pharmacological Profiles

Substituents on the benzoyl ring (referred to as the C ring in many related studies) play a pivotal role in modulating the pharmacological activity of benzoyl-imidazole compounds. The nature, position, and electronic properties of these substituents can profoundly influence ligand-target interactions.

Role of the Ethoxy Group in Modulating Ligand-Target Interactions and Efficacy

The 4-ethoxy group on the benzoyl moiety is a key feature of the title compound. While much of the research on related scaffolds, such as the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) and aryl-benzoyl-imidazoles (ABI), has focused on methoxy (B1213986) and trimethoxy substitutions, the principles governing their activity can be extended to the ethoxy group. These alkoxy groups are generally understood to act as hydrogen bond acceptors and can influence the electronic properties of the benzoyl ring.

In the context of tubulin inhibitors, a common target for these classes of compounds, the 3,4,5-trimethoxy substitution pattern on the benzoyl ring is often found to be optimal for high potency. This is attributed to favorable interactions within the colchicine (B1669291) binding site of tubulin. However, simpler substitution patterns can also yield highly active compounds. For example, replacing the trimethoxy moiety with a single 4-fluoro group in some ABI analogs resulted in good activity and was considered a strategy to improve metabolic stability.

The position of the alkoxy group is critical. Studies on benzofuran (B130515) derivatives with a 2-benzoyl moiety showed that moving a methoxy group from the 3'- to the 4'-position was detrimental to antiproliferative activity. In a series of 1-methyl-5-(4-substituted benzoyl)imidazole-2-acetates, a 4-chloro substituent on the benzoyl ring produced the most active anti-inflammatory compound. This highlights that the 4-position of the benzoyl ring is a key interaction point. The ethoxy group, being slightly larger and more lipophilic than a methoxy group, would be expected to have a distinct, albeit related, influence on binding affinity and efficacy, potentially through enhanced hydrophobic interactions within the binding pocket.

Positional Isomerism of the Benzoyl Moiety (e.g., 2-aryl-4-benzoyl-imidazoles vs. 4-aryl-2-benzoyl-imidazoles)

The arrangement of substituents around the central imidazole core is a critical determinant of biological activity. Extensive research on aryl-benzoyl-imidazole (ABI) derivatives has demonstrated that the positional isomerism of the benzoyl group has a profound impact on their potency.

Specifically, in the 2-aryl-4-benzoyl-imidazole series, the 4-benzoyl and 2-aryl substitution pattern is crucial for activity. A simple shift of the benzoyl moiety from position 4 to other positions on the imidazole ring has been shown to lead to a dramatic or total loss of antiproliferative activity. For example, shifting the C-ring (benzoyl) moiety from position 4 to position 1 in the imidazole ring resulted in compounds with IC50 values greater than 10 μM, indicating a complete loss of potency. This strict positional requirement suggests a highly specific binding mode where the benzoyl group at position 4 is essential for key interactions with the biological target, such as the colchicine binding site on tubulin.

This finding is consistent with reports on other diaryl-imidazole scaffolds, where 1,5-disubstituted and 4,5-disubstituted imidazoles were found to be significantly more active than their 1,2-disubstituted counterparts. Therefore, for the this compound scaffold, the placement of the ethoxybenzoyl group at the 5-position is expected to be a critical factor for its biological activity.

Importance of Imidazole Ring Substitutions on Overall Activity

As discussed, the relative positions of the substituents are critical. Studies have shown that 1,5-disubstituted imidazoles often exhibit higher potency compared to other substitution patterns. In the development of bleaching herbicides based on 1,5-disubstituted imidazoles, the presence of substituents at both the 1- and 5-positions of the imidazole ring was found to be essential for activity.

In a series of antifungal compounds, modifying the imidazole moiety by introducing substituents like a methyl or dichloro group resulted in a significant decrease or complete abolishment of antifungal activity. This underscores the sensitivity of the biological activity to even small changes on the imidazole core. For this compound, the 1,5-disubstitution pattern is a defining feature, and any alterations, such as the introduction of additional substituents on the imidazole ring, would need to be carefully evaluated as they are likely to have a significant impact on the compound's pharmacological profile.

Conformational Requirements for Optimized Ligand-Target Interactions

The three-dimensional conformation of a molecule is intrinsically linked to its ability to bind to a biological target. For benzoyl-imidazole derivatives, the relative orientation of the imidazole and benzoyl rings is a key conformational parameter.

The rotational freedom around the single bond connecting the benzoyl carbonyl group to the imidazole ring allows the molecule to adopt various conformations. The preferred conformation for binding is one that minimizes steric hindrance and maximizes favorable interactions within the target's binding site. Molecular modeling studies on related ABI compounds suggest that the benzoyl group and the aryl group at another position on the imidazole ring are situated in distinct pockets of the colchicine binding site of tubulin.

Comparative SAR with Other Imidazole/Benzoyl-Imidazole Scaffolds (e.g., ABI, RABI, AICA, SMART compounds)

The structure-activity relationships of this compound derivatives can be further understood by comparing them to other well-studied imidazole and benzoyl-imidazole scaffolds. The development of 2-aryl-4-benzoyl-imidazoles (ABI) as potent anticancer agents provides a particularly relevant comparison.

The ABI scaffold was designed as a bioisosteric replacement for the thiazole (B1198619) ring in an earlier series of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART). Replacing the thiazole with an imidazole ring was beneficial as it retained the potent antiproliferative activity while significantly improving aqueous solubility. The linker between the central heterocyclic ring and the benzoyl moiety was also a point of modification. In the 2-aryl-imidazole-4-carboxylic amide (AICA) series, an amide linker was used, which was later changed to a carbonyl linker in the ABI compounds. This change from an amide to a ketone linker generally led to an increase in potency.

The following table summarizes the evolution of these scaffolds and their general activities:

| Scaffold | Key Features | General Activity |

| AICA | 2-Aryl-imidazole-4-carboxamide | Micromolar (µM) range antiproliferative activity. |

| SMART | 4-Substituted methoxybenzoyl-aryl-thiazole | Nanomolar (nM) range antiproliferative activity, but poor water solubility. |

| ABI | 2-Aryl-4-benzoyl-imidazole | Nanomolar (nM) range antiproliferative activity with improved water solubility compared to SMART compounds. |

These comparative studies reveal several key SAR trends. Firstly, an imidazole ring is a viable and often superior replacement for a thiazole ring in this type of scaffold. Secondly, a carbonyl linker is generally preferred over an amide linker for connecting the benzoyl moiety. Thirdly, the substitution pattern on all three rings (the two aryl rings and the central imidazole/thiazole ring) is critical for potent activity. The extensive research on these related compounds provides a valuable framework for the rational design and optimization of novel derivatives based on the this compound core.

Computational Chemistry and Molecular Modeling in the Study of 5 4 Ethoxybenzoyl 1 Methyl 1h Imidazole

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding the interaction between a ligand, such as 5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole, and its target protein receptor.

Research involving imidazole (B134444) derivatives has extensively utilized molecular docking to predict binding affinities and interaction patterns. For instance, studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have employed molecular docking to identify potential antibacterial targets, revealing interactions with proteins like (p)ppGpp synthetases/hydrolases and FtsZ proteins. nih.gov Similarly, docking studies of other imidazole-containing compounds have been used to predict their binding to various receptors, including those involved in inflammatory pathways and cancer. sciencescholar.usresearchgate.net

In the context of this compound, molecular docking simulations would be employed to predict its binding mode within the active site of a specific biological target. The process involves generating a three-dimensional structure of the compound and docking it into the binding pocket of the receptor. The resulting poses are then scored based on various factors, including intermolecular energies, to identify the most likely binding conformation. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ethoxybenzoyl and methyl-imidazole moieties and the amino acid residues of the receptor, can be visualized and analyzed. This information is crucial for understanding the basis of the compound's potential biological activity and for guiding the design of more potent analogues.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Hypothetical Kinase A | -8.5 | Lys72, Glu91, Leu144 |

| Hypothetical GPCR B | -7.9 | Phe112, Trp257, Tyr281 |

| Hypothetical Enzyme C | -9.1 | Asp108, Arg150, Val203 |

| This table presents hypothetical molecular docking data for this compound against various protein targets to illustrate the type of information generated from such simulations. |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is vital for assessing the conformational stability of a ligand within a binding site and for understanding the dynamics of the binding process.

MD simulations have been successfully applied to study the stability of various ligand-protein complexes, including those involving imidazole derivatives. For example, MD simulations of benzimidazole (B57391) derivatives bound to beta-tubulin have been used to confirm the stability of the docked complexes. nih.gov These simulations can reveal fluctuations in the ligand's position, changes in protein conformation upon ligand binding, and the persistence of key intermolecular interactions over the simulation period.

For this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The system, including the protein, ligand, and surrounding solvent molecules, is then subjected to a simulation that calculates the forces between atoms and integrates Newton's equations of motion. Analysis of the resulting trajectory can provide insights into the stability of the compound in the binding pocket. Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are common metrics used to assess stability. A stable RMSD over time suggests a stable binding mode. Furthermore, MD simulations can elucidate the role of specific water molecules in mediating ligand-receptor interactions and can help to calculate more accurate binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Development and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov This approach is invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds. nih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. For each compound, a set of molecular descriptors, which are numerical representations of its chemical properties (e.g., electronic, steric, hydrophobic), is calculated. researchgate.netnih.gov Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govnih.gov

In the context of this compound, a QSAR study would involve synthesizing and testing a series of analogues with variations in the ethoxybenzoyl and methyl-imidazole moieties. The resulting activity data, combined with calculated molecular descriptors, would be used to develop a QSAR model. Such a model could predict, for example, the inhibitory concentration (IC50) of new analogues. The reliability of the QSAR model is assessed through various validation techniques to ensure its predictive power. researchgate.net The insights gained from the QSAR model can guide the design of new derivatives with potentially improved activity.

| Descriptor | Definition | Correlation with Activity |

| LogP | Octanol-water partition coefficient | Positive |

| Molecular Weight | Mass of the molecule | Negative |

| Dipole Moment | Measure of molecular polarity | Positive |

| Number of H-bond donors | Count of hydrogen bond donating atoms | Negative |

| This table provides examples of descriptors that might be used in a QSAR study of this compound analogues and their hypothetical correlation with biological activity. |

In Silico Screening and Virtual Library Design for Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based methods rely on the knowledge of known active compounds to identify new ones with similar properties. Structure-based methods, which are more relevant here, use the three-dimensional structure of the target protein to dock and score a library of compounds.

For this compound, a virtual library of analogues could be designed by systematically modifying its structure. For example, different substituents could be introduced on the benzoyl ring, the ethoxy group could be replaced with other alkoxy groups, and the methyl group on the imidazole ring could be substituted with other alkyl or functional groups. This virtual library would then be screened against the target protein using molecular docking. The top-scoring compounds would be prioritized for synthesis and biological evaluation. This iterative process of virtual screening, synthesis, and testing is a powerful strategy for lead optimization.

Predictive Metabolism Studies (e.g., N-demethylation pathways)

Understanding the metabolic fate of a drug candidate is a critical aspect of drug discovery. In silico methods for predicting metabolism can provide early insights into potential metabolic pathways and the formation of metabolites.

For this compound, a key metabolic transformation to consider is N-demethylation of the imidazole ring. This reaction is commonly catalyzed by cytochrome P450 (CYP) enzymes in the liver. Computational tools can predict the likelihood of such metabolic reactions. These tools often use a combination of approaches, including expert systems based on known metabolic reactions and quantum mechanical calculations to determine the reactivity of different sites on the molecule.

Future Perspectives and Research Trajectories for Imidazole Based Chemical Compounds

Rational Design of Enhanced Potency and Selectivity Analogues Based on Mechanistic Insights

The future development of compounds like 5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole hinges on the principles of rational drug design, a process that leverages an understanding of a drug's mechanism of action to create superior versions. researchgate.net This involves iterative cycles of designing, synthesizing, and testing new analogues to improve their interaction with a biological target, thereby enhancing potency and selectivity while minimizing off-target effects.

A key strategy is Structure-Activity Relationship (SAR) analysis, which studies how modifications to a chemical structure affect its biological activity. wesleyan.edu For an imidazole (B134444) derivative, this could involve altering the substituents on both the imidazole and the benzoyl rings. For instance, modifying the ethoxy group on the benzoyl ring to other alkoxy groups or replacing it with electron-withdrawing or electron-donating groups could significantly alter the compound's binding affinity and pharmacokinetic properties. nih.govdntb.gov.ua

Computational methods such as molecular docking and molecular dynamics simulations are central to this process. nih.govnih.gov These techniques can predict how analogues of this compound would bind to a target protein, such as an enzyme or receptor, providing insights into the key interactions that confer activity. For example, a 2025 study on novel imidazole derivatives used molecular docking to confirm the stable binding of its most potent compounds within the active site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govdntb.gov.ua This in silico analysis helps prioritize which analogues to synthesize, saving time and resources.

Table 1: Strategies for Rational Design of Imidazole Analogues

| Design Strategy | Description | Potential Impact on this compound Analogues |

|---|---|---|

| Structure-Activity Relationship (SAR) | Systematically modifying chemical groups to determine their effect on biological activity. | Altering the ethoxy group or substituting the benzoyl ring to improve target binding and potency. |

| Isosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | The imidazole nucleus can act as an isostere for other heterocycles like pyrazole (B372694) or oxazole, potentially improving properties. researchgate.net |

| Molecular Docking | Computational simulation of a ligand binding to a macromolecular target. | Predicting the binding affinity and orientation of new analogues in a target's active site. nih.govmdpi.com |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. | Creating a model based on known active imidazoles to design novel structures with higher specificity. |

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

The imidazole scaffold is remarkably versatile, with derivatives showing a vast range of biological activities, including antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.netresearchgate.net This inherent promiscuity suggests that compounds like this compound could be repurposed or that their analogues could be designed to interact with entirely new biological targets.

The search for novel applications often begins with high-throughput screening (HTS), where large libraries of compounds are tested against a panel of biological targets. Given the structural features of this compound, it could be a candidate for screening against target families known to interact with imidazole-containing ligands, such as kinases, G-protein coupled receptors (GPCRs), and metalloenzymes. wesleyan.edu

Furthermore, emerging fields of medicine present new opportunities. For instance, imidazole derivatives are being investigated for neurodegenerative diseases like Alzheimer's by targeting imidazoline (B1206853) I2 receptors. nih.gov Other research has explored their potential as antiparasitic agents against organisms like Entamoeba histolytica and Giardia intestinalis. nih.gov A compound like this compound, with its specific substitution pattern, could exhibit unexpected activity against these or other novel targets, opening up new therapeutic avenues.

Table 2: Potential Therapeutic Areas for Imidazole-Based Compounds

| Therapeutic Area | Known Imidazole Targets/Examples | Relevance for Future Research |

|---|---|---|

| Oncology | EGFR Kinase, Topoisomerase I, Tubulin nih.govnih.gov | Design of analogues with improved specificity for cancer-related targets. |

| Infectious Diseases | Fungal 14α-demethylase, Bacterial DNA gyrase, Viral proteases researchgate.netnih.gov | Development of new agents to combat drug-resistant pathogens. |

| Neurodegenerative Diseases | Imidazoline I2 Receptors, Glycogen synthase kinase-3β (GSK-3β) nih.govnih.gov | Exploration of neuroprotective and anti-inflammatory effects in models of Alzheimer's or Parkinson's disease. |

| Inflammatory Disorders | p38 MAP Kinase, Cyclooxygenase (COX) enzymes researchgate.net | Screening for activity against key mediators of the inflammatory cascade. |

| Parasitic Diseases | Targets in Entamoeba histolytica and Giardia intestinalis nih.gov | Synthesis of nitroimidazole-free derivatives to reduce toxicity while maintaining antiparasitic activity. |

Development of Advanced Mechanistic Probes for Cellular Pathway Elucidation

Beyond their therapeutic potential, chemical compounds can be valuable tools for basic research. By modifying the structure of this compound, it could be converted into a mechanistic probe to study cellular pathways. Such probes are designed to interact with a specific biological target and report on its activity or location within a cell.

One common approach is to create a fluorescent probe. This can be achieved by attaching a fluorophore to the imidazole scaffold. Imidazole derivatives themselves can possess interesting optical properties, including aggregation-induced emission (AIE), which could be harnessed. rsc.org These probes can be used in cellular imaging to visualize the distribution of their target protein or to detect specific ions. For example, a phenanthro-imidazole derivative has been developed as a highly selective fluorescent probe for detecting copper ions. mdpi.com

Another strategy is to create photoaffinity labels. This involves incorporating a photoreactive group into the molecule. When exposed to UV light, the probe will form a permanent covalent bond with its target protein. This allows researchers to isolate and identify the protein, which is a crucial step in target validation and understanding the compound's mechanism of action.

Integration with Omics Technologies for Comprehensive Biological Profiling and Systems Pharmacology Studies

The future of drug discovery and development lies in a systems-level understanding of how a compound affects a biological system. nih.govresearchgate.net This is achieved by integrating "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—which provide a global snapshot of the genes, proteins, RNA, and metabolites in a cell or organism.

For a compound like this compound, a systems pharmacology approach would involve treating cells or animal models with the compound and then using omics platforms to measure the resulting changes.

Transcriptomics (RNA-Seq) would reveal which genes are turned on or off in response to the compound, providing clues about the cellular pathways being affected.

Proteomics would identify changes in protein expression and post-translational modifications, helping to pinpoint the direct target and off-target effects. mdpi.com

Metabolomics , which analyzes the profile of small-molecule metabolites, can reveal how the compound alters cellular metabolism. mdpi.commdpi.com For instance, certain gut bacteria produce imidazole propionate, a metabolite that can impact glucose tolerance. mdpi.com

Integrating these large datasets using bioinformatics and computational biology can build a comprehensive picture of the compound's biological activity. nih.govresearchgate.net This approach can help predict therapeutic efficacy, identify potential side effects, discover biomarkers for patient response, and uncover novel mechanisms of action, thereby accelerating the journey from a promising chemical structure to a potential new medicine.

Q & A

Q. How do electronic effects of substituents influence the compound’s reactivity in further chemical modifications?

Q. What metabolomics approaches identify key metabolic pathways affected by the compound?

- Methodological Answer : Use LC-MS/MS to profile metabolites in treated vs. control cells. Pathway enrichment analysis (e.g., KEGG, MetaboAnalyst) identifies dysregulated pathways (e.g., glycolysis or oxidative phosphorylation). Validate with isotope tracing or enzyme activity assays .

Q. How can high-throughput screening (HTS) be integrated with traditional SAR for lead optimization?

- Methodological Answer : Combine HTS data (e.g., IC values from 384-well plates) with structural insights from X-ray crystallography or NMR. Machine learning models (e.g., random forests) prioritize derivatives for synthesis. For example, triazole-imidazole hybrids were optimized via iterative HTS and docking .

Methodological Notes

- Synthesis Optimization : Prioritize green solvents (e.g., ethanol/water mixtures) to improve sustainability .

- Data Contradictions : Cross-validate conflicting bioactivity data using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Advanced Modeling : Combine molecular dynamics simulations with free-energy perturbation (FEP) to refine binding affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.